N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide
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Overview
Description
N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide is an organic compound with a unique structure that combines a cyclobutane ring and a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 2,2-dimethylthietane-3-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the need for manual intervention and increasing reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted amides
Scientific Research Applications
N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biological pathways and mechanisms.
Industry: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)cyclobutanecarboxamide
- N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclobutanecarboxamide
- N-[(2R,3S,6R)-2-(hydroxymethyl)-6-[2-oxo-2-[(1R)-1-phenylethyl]amino]ethyl]-3,6-dihydro-2H-pyran-3-yl]cyclobutanecarboxamide
Uniqueness
N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide stands out due to its combination of a cyclobutane ring and a thietane ring, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C10H17NOS |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
N-(2,2-dimethylthietan-3-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C10H17NOS/c1-10(2)8(6-13-10)11-9(12)7-4-3-5-7/h7-8H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
HCMDCPMQLNNMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC(=O)C2CCC2)C |
Origin of Product |
United States |
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